molecular formula C7H10 B14133556 1,3-Cyclopentadiene, 2,3-dimethyl- CAS No. 4045-51-6

1,3-Cyclopentadiene, 2,3-dimethyl-

Cat. No.: B14133556
CAS No.: 4045-51-6
M. Wt: 94.15 g/mol
InChI Key: MIUBPLNYRNFHLG-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 2,3-dimethyl- is an organic compound with the molecular formula C7H10. It is a derivative of cyclopentadiene, where two methyl groups are substituted at the 2 and 3 positions of the cyclopentadiene ring. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 2,3-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of cyclopentadiene with methyl halides under basic conditions. Another method includes the Diels-Alder reaction of a suitable diene with a methyl-substituted dienophile, followed by dehydrogenation to yield the desired product .

Industrial Production Methods: Industrial production of 1,3-Cyclopentadiene, 2,3-dimethyl- typically involves the catalytic cracking of dicyclopentadiene, followed by selective methylation. This process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclopentadiene, 2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted cyclopentadienes, cyclopentanes, and various functionalized derivatives .

Scientific Research Applications

1,3-Cyclopentadiene, 2,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 2,3-dimethyl- involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 1,3-Cyclopentadiene, 1,2-dimethyl-
  • 1,3-Cyclopentadiene, 1,3-dimethyl-
  • Cyclopentadiene

Comparison: 1,3-Cyclopentadiene, 2,3-dimethyl- is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different selectivity in cycloaddition reactions and form distinct products .

Properties

CAS No.

4045-51-6

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

2,3-dimethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H10/c1-6-4-3-5-7(6)2/h4-5H,3H2,1-2H3

InChI Key

MIUBPLNYRNFHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC=C1C

Origin of Product

United States

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